delta-Indomycinone

Description

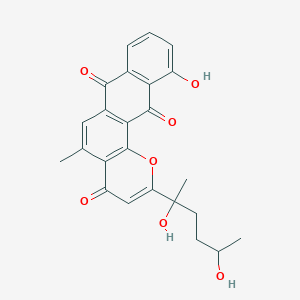

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H22O7 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

2-(2,5-dihydroxyhexan-2-yl)-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C24H22O7/c1-11-9-14-20(22(29)19-13(21(14)28)5-4-6-15(19)26)23-18(11)16(27)10-17(31-23)24(3,30)8-7-12(2)25/h4-6,9-10,12,25-26,30H,7-8H2,1-3H3 |

InChI Key |

COXIHEKDXQWYGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C1C(=O)C=C(O3)C(C)(CCC(C)O)O)C(=O)C4=C(C2=O)C=CC=C4O |

Synonyms |

delta-indomycinone |

Origin of Product |

United States |

Origin and Biosynthesis

Producer Organisms and Environmental Niches

Delta-Indomycinone is produced by microorganisms, primarily certain strains of bacteria, specifically within the genus Streptomyces. These producer organisms are found in marine habitats.

Specific Streptomyces Strains and Marine Habitats

Research indicates that this compound is isolated from marine Streptomyces species. nih.govamanote.comresearchgate.netnih.gov The marine environment, with its unique conditions, is a significant source of novel actinomycetes and their secondary metabolites. wiley-vch.deijlsci.inresearchgate.net Marine actinobacteria, including Streptomyces, have been isolated from various marine sources such as sediments and marine organisms. nih.govwiley-vch.dejournalijar.com

Here is a table summarizing some of the information regarding the origin of this compound:

| Compound | Producer Organism | Habitat/Source | Reference |

| This compound | Marine Streptomyces sp. | Marine sediment | nih.govamanote.comresearchgate.netnih.gov |

Ecological Role of Producer Microorganisms

Marine actinomycetes, including Streptomyces species, play various ecological roles in their environment. They are known to contribute to the breakdown and recycling of organic compounds. wiley-vch.de Furthermore, the production of bioactive secondary metabolites, such as this compound, is believed to play a role in the interactions between these microorganisms and other organisms in their complex marine ecosystems. doi.org These compounds may provide a competitive advantage, for instance, by inhibiting the growth of competing microorganisms or deterring predation or epibiosis. doi.org While the specific ecological role of this compound itself requires further detailed investigation, the broader context of marine actinomycete secondary metabolites suggests a role in chemical ecology. ijlsci.indoi.org

Putative Biosynthetic Pathways

The biosynthesis of this compound is believed to involve complex enzymatic machinery, characteristic of the production of many natural products.

Polyketide Synthase (PKS) Involvement and Type II PKS Systems

The structural features of this compound, particularly its anthrapyran skeleton, suggest that its biosynthesis likely involves a polyketide synthase (PKS) pathway. nih.govmdpi.com Polyketides are a diverse class of natural products synthesized by PKS enzymes through the stepwise condensation of small carboxylic acid units, such as malonyl-CoA. wikipedia.orgnih.gov PKSs are classified into different types, with Type II PKS systems typically involved in the biosynthesis of aromatic polyketides, which aligns with the structure of this compound. mdpi.comwikipedia.orgnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net Type II PKS systems are characterized by dissociated enzymes that work iteratively to construct the polyketide chain. nih.govrasmusfrandsen.dk A minimal Type II PKS typically consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). nih.govfrontiersin.orgresearchgate.netresearchgate.net

Precursor Incorporation and Enzymatic Transformations

The biosynthesis of polyketides like this compound involves the incorporation of precursor molecules, primarily acyl-CoA derivatives, which are then processed by a series of enzymatic transformations. wikipedia.orgnih.gov In Type II PKS systems, the polyketide chain is assembled through successive decarboxylative Claisen condensation reactions between a starter unit and extender units, typically malonyl-CoA. wikipedia.orgnih.govnih.govresearchgate.net The growing polyketide chain is carried by an acyl carrier protein (ACP). nih.govresearchgate.netresearchgate.netmdpi.com Following the assembly of the basic carbon skeleton by the minimal PKS, further modifications are introduced by auxiliary enzymes. These tailoring enzymes can catalyze various reactions, including cyclizations, aromatizations, hydroxylations, methylations, and glycosylations, which contribute to the structural diversity of polyketides. nih.govfrontiersin.org While specific details regarding the precise precursor units and the complete suite of enzymatic transformations involved in this compound biosynthesis are subject to ongoing research, the general principles of Type II PKS-mediated aromatic polyketide biosynthesis are applicable. mdpi.com Studies on related anthrapyran metabolites and other aromatic polyketides produced by Streptomyces species provide insights into the potential enzymatic steps involved. nih.govfrontiersin.orgresearchgate.net

Genetic Determinants of Biosynthesis

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites like this compound are typically clustered together in bacterial genomes, forming biosynthetic gene clusters (BGCs). frontiersin.orgresearchgate.net These clusters contain the genes for the core biosynthetic enzymes, such as the PKS components (KS, CLF, ACP), as well as genes for tailoring enzymes, regulatory proteins, and transport proteins. frontiersin.orgresearchgate.netplos.org Identifying and characterizing the BGC for this compound in the producing Streptomyces strain is crucial for understanding the genetic basis of its biosynthesis and opens possibilities for genetic manipulation and combinatorial biosynthesis approaches. frontiersin.org Bioinformatic tools can be used to identify putative PKS gene clusters in microbial genomes based on conserved domains and gene organization. frontiersin.orgresearchgate.net While the specific BGC for this compound may not be fully elucidated in the provided search results, the principle of clustered genes for polyketide biosynthesis in Streptomyces is well-established. frontiersin.orgresearchgate.net Research on the biosynthesis of other aromatic polyketides from Streptomyces species, such as the huanglongmycins, demonstrates the typical organization and content of such BGCs, involving genes for minimal PKS components and tailoring enzymes. frontiersin.org

Identification of Biosynthetic Gene Clusters

The biosynthesis of complex secondary metabolites like this compound in Streptomyces is governed by specialized gene clusters. The identification of these biosynthetic gene clusters (BGCs) is a critical step in understanding how these compounds are produced and can potentially lead to the discovery of novel related molecules or the engineering of biosynthetic pathways.

Modern approaches to identifying BGCs in marine actinomycetes often involve genome mining, utilizing bioinformatics tools to analyze the genomic sequences of these organisms frontiersin.orggoogle.comresearchgate.net. These tools can predict potential BGCs based on the presence of genes encoding key enzymes typically involved in secondary metabolism, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), tailoring enzymes (e.g., glycosyltransferases, methyltransferases, oxygenases), and transport proteins frontiersin.orgresearchgate.netmdpi.commdpi.com.

For pluramycin-class antibiotics, which share a common angucycline core structure often fused with a γ-pyrone moiety, PKS genes are central to the biosynthesis of the polyketide backbone researchgate.netfrontiersin.orgfrontiersin.orggoogle.comwikipedia.org. Studies on related pluramycins, such as hedamycin (B78663) and kidamycin (B1673636), have successfully identified their respective BGCs in Streptomyces species researchgate.netfrontiersin.org. The hedamycin BGC, for instance, revealed a hybrid type I/type II PKS system responsible for assembling the molecule's core structure google.com. Similarly, the kidamycin BGC contains genes encoding enzymes for the polyketide backbone (Kid12–20) as well as glycosyltransferases (Kid7 and Kid21) and methyltransferases involved in modifying sugar moieties researchgate.netgoogle.com. The identification of these BGCs in related pluramycin producers provides a strong indication of the types of genes likely present in the this compound BGC.

The process of identifying BGCs often involves sequencing the genome of the producing organism and then using software like antiSMASH to scan for regions containing clusters of genes predicted to be involved in secondary metabolite biosynthesis frontiersin.org. This computational approach allows researchers to pinpoint potential BGCs even for compounds produced in low quantities or under specific conditions.

Gene Cluster Analysis and Pathway Reconstruction

Once a putative biosynthetic gene cluster for a pluramycin-type antibiotic like this compound is identified, detailed gene cluster analysis is performed. This involves annotating the genes within the cluster to predict the function of the encoded proteins based on homology to enzymes with known roles in biosynthesis frontiersin.orgmdpi.com. By analyzing the order and types of genes present, researchers can propose a plausible biosynthetic pathway.

For pluramycins, the analysis of BGCs has revealed the involvement of type II PKS systems in the formation of the characteristic angucycline core researchgate.netfrontiersin.orggoogle.com. Type II PKSs are multi-enzyme complexes that iteratively condense extender units (typically malonyl-CoA) onto a starter unit to build a polyketide chain, which is then cyclized and aromatized frontiersin.orgwikipedia.orgmdpi.commdpi.com. In some pluramycins, a hybrid system involving a type I PKS for starter unit synthesis followed by a type II PKS for chain elongation has been observed google.com.

Beyond the core PKS machinery, BGC analysis reveals genes encoding enzymes responsible for post-PKS modifications that are crucial for the final structure and biological activity of the compound. These include oxygenases, reductases, cyclases, glycosyltransferases, and methyltransferases researchgate.netmdpi.comgoogle.com. For example, glycosyltransferases are responsible for attaching sugar moieties, which are often found in pluramycins and contribute to their interaction with DNA researchgate.netgoogle.com. Methyltransferases can add methyl groups at specific positions researchgate.netgoogle.com.

Pathway reconstruction is an iterative process that combines bioinformatics predictions with experimental validation. Gene inactivation studies, where specific genes within the BGC are disrupted, are powerful tools for confirming the involvement of a gene in the pathway and for understanding the function of the encoded enzyme researchgate.netmdpi.com. By analyzing the metabolites produced by these mutant strains, researchers can deduce the sequence of enzymatic steps and identify intermediates in the biosynthetic pathway researchgate.netmdpi.com. For instance, inactivating a PKS gene in the kidamycin BGC abolished kidamycin production, confirming the cluster's role in its biosynthesis researchgate.net. Studies on the kidamycin BGC also used gene inactivation to determine the sequential action of glycosyltransferases in attaching sugar units researchgate.netgoogle.com.

While a detailed, step-by-step enzymatic pathway specifically for this compound is not extensively described in the consulted literature, the knowledge gained from the analysis of BGCs and pathway reconstruction for other pluramycin antibiotics provides a strong framework for understanding the likely biosynthetic machinery and processes involved in this compound production by marine Streptomyces.

Structural Elucidation and Stereochemical Assignment

Methodologies for Structure Determination

The initial determination of the planar structure of delta-Indomycinone, like many complex natural products, relied heavily on spectroscopic methods.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Elucidation

NMR spectroscopy is a fundamental tool in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR experiments (e.g., COSY, HMBC, HSQC, NOESY) are employed to assign signals to specific atoms and establish connectivity within the molecule. Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR spectra allows for the construction of the planar structure. nd.edumdpi.com

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is used to determine the accurate mass of a molecule and its fragments. This provides crucial information about the elemental composition of the compound. By comparing the experimentally determined mass-to-charge ratio ([M+H]+ or other adduct ions) with theoretical values for different elemental compositions, the molecular formula of this compound can be established. This information is essential for complementing the structural information obtained from NMR data. mdpi.com

Critical Re-evaluation and Revision of Proposed Structures

The structural elucidation of this compound involved a critical phase of re-evaluation, particularly following attempts at total synthesis.

Discrepancies between Synthetic and Natural Product Spectroscopic Data

A significant challenge in the structural assignment of this compound arose when the spectroscopic data obtained for a synthetically prepared compound, initially proposed as this compound, did not match the data reported for the natural product. nih.gov This discrepancy indicated that the proposed structure for the natural product was incorrect and required revision. nih.gov

Methodological Approaches to Structure Revision

The revision of the proposed structure necessitated a careful re-examination of the spectroscopic data from the natural product. This process often involves:

Detailed re-analysis of the original NMR and HR-MS data.

Acquisition of additional spectroscopic data if necessary.

Comparison of the natural product's data with spectroscopic data of related known compounds or synthetic intermediates.

Utilizing techniques like 2D NMR (COSY, HMBC, NOESY) to confirm or refute proposed connectivities and relative stereochemistry. mdpi.com

In some cases, chemical degradation or derivatization followed by spectroscopic analysis can provide further clues about the structural fragments.

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule like this compound is crucial for a complete structural description. Methods for determining absolute configuration include:

Comparison of Optical Rotation and Electronic Circular Dichroism (ECD) Data: Comparing the optical rotation and ECD spectra of the natural product with those of synthetic enantiomers or structurally related compounds with known absolute configurations can help assign the absolute stereochemistry. researchgate.net

X-ray Crystallography: If the compound can be obtained as a suitable single crystal, X-ray diffraction analysis can directly determine the absolute configuration, especially when anomalous scattering is present. mdpi.com

Derivatization and Spectroscopic Analysis: Converting the chiral molecule into diastereomeric derivatives using a chiral auxiliary, followed by NMR analysis, can provide information about the stereochemistry. uaeh.edu.mx

In the case of this compound, the determination of absolute configuration, particularly at stereocenters like C-14 and C-16, has been based on techniques such as comparing optical rotation and CD data with similar pluramycin-derived molecules. researchgate.net

Table 1: Spectroscopic Techniques Used in Structural Elucidation

| Technique | Information Provided | Application in this compound Elucidation |

| 1H NMR | Proton environment, coupling patterns | Planar structure elucidation, identification of proton connectivities. nd.edu |

| 13C NMR | Carbon framework, functional groups | Planar structure elucidation, identification of carbon types. mdpi.com |

| 2D NMR (COSY, HMBC, HSQC) | Through-bond connectivities | Establishing the carbon-carbon and carbon-proton framework. mdpi.com |

| 2D NMR (NOESY) | Through-space correlations (stereochemistry) | Providing information about relative spatial arrangement of atoms. mdpi.com |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass, elemental composition | Determining the molecular formula. mdpi.com |

| Optical Rotation | Chirality, comparison with known standards | Partial determination of absolute configuration. researchgate.net |

| Electronic Circular Dichroism (ECD) | Chiral chromophore information, comparison | Partial determination of absolute configuration, especially at C-14 and C-16. researchgate.net |

Table 2: Discrepancies Leading to Structure Revision

| Aspect | Natural Product Data | Proposed Synthetic Compound Data | Outcome |

| Spectroscopic Data (General) | Reported values | Not in agreement | Revision of assigned structure required. nih.gov |

Use of Optical Rotation and Circular Dichroism (CD) Data

Optical rotation and Circular Dichroism (CD) spectroscopy are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules libretexts.orgwikipedia.org. Optical rotation measures the rotation of linearly polarized light as it passes through a chiral substance, a phenomenon arising from differences in the refractive index for left and right circularly polarized light wikipedia.org. CD spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized light within the absorption bands of a chiral molecule libretexts.orgwikipedia.org. Both techniques are manifestations of optical activity wikipedia.org.

For this compound, chiroptical methods, including CD calculations, were employed as part of the structural elucidation process researchgate.net. These methods provide insights into the three-dimensional arrangement of atoms and the absolute configuration of chiral centers or elements of chirality, such as axial chirality libretexts.orgwikipedia.orgresearchgate.net. The analysis of CD spectra, which show the variation in differential absorption with wavelength, can be particularly informative about the conformational preferences and the electronic transitions in chiral molecules libretexts.orgwikipedia.org. While specific data tables for this compound's optical rotation or CD spectrum were not detailed in the provided snippets, the explicit mention of these methods indicates their importance in determining its structure and stereochemistry nih.govresearchgate.net.

X-ray Crystallography of Related Analogs for Stereochemical Confirmation

X-ray crystallography is considered the most comprehensive technique for determining the structure of molecules at atomic resolution and is the only method for determining the "absolute" configuration of a molecule directly from a crystal of the compound itself nih.gov. While direct X-ray crystallographic data for this compound was not found in the provided context, the stereochemical assignment of complex natural products, especially those with challenging structural elements like anthraquinones and related scaffolds, often relies on comparisons with or crystallographic analysis of related or synthetic analogs researchgate.netgoettingen-research-online.de.

The total synthesis of the proposed structure of this compound has been accomplished researchgate.netgoettingen-research-online.de. In the context of structural elucidation of related anthraquinone-anthrone dimers, spectroscopic and chiroptical methods were used, and the absolute axial configuration was based on recently revised assignments for parent phenylanthraquinones researchgate.net. This suggests that for molecules within this class, including potentially this compound, stereochemical confirmation can involve relating spectroscopic data and theoretical calculations (like quantum chemical CD calculations) to established stereochemical assignments obtained from crystallography of simpler, related structures or synthetic intermediates researchgate.netnih.gov. X-ray crystallography of such analogs provides unambiguous three-dimensional structural parameters that are crucial for confirming stereochemical assignments derived from other methods nih.gov.

Synthetic Chemistry

Total Synthesis Approaches to Delta-Indomycinone

The total synthesis of this compound presents considerable challenges due to its complex polycyclic structure and multiple stereogenic centers. Researchers have developed various strategies to construct the anthrapyran core and append the necessary side chains with control over regiochemistry and stereochemistry.

Key Synthetic Methodologies and Reaction Sequences

A central strategy in the synthesis of the anthraquinone (B42736) skeleton, a common building block for anthrapyran antibiotics, involves the Diels-Alder reaction. For the synthesis of the proposed structure of this compound, a key step utilized a Diels-Alder reaction between a bromonaphthoquinone and 1-methoxy-3-methyl-1-trimethylsiloxy-1,3-butadiene. researchgate.netresearchgate.netnih.govmdpi.com This cycloaddition allows for the efficient construction of the core tetracyclic system.

Another approach to the anthrapyran core involves a Diels-Alder reaction between a substituted 5-isoprenyl-3,4-dihydro-2H-pyran and juglone (B1673114) as the dienophile. researchgate.netresearchgate.net This strategy has been applied in the synthesis of racemic γ-indomycinone. researchgate.net

Beyond Diels-Alder reactions, other methodologies have been explored for constructing the anthrapyran framework. One strategy involves the nucleophilic addition of an aryl lithium species onto an aldehyde, which allows for the introduction of side chains that can then undergo acid-catalyzed cyclization to form the pyran ring. researchgate.netnih.govrsc.org

Stereoselective and Regioselective Synthesis Strategies

Achieving high stereo- and regioselectivity is crucial in the synthesis of this compound and its analogues due to the presence of multiple potential reaction sites and stereocenters. In the total synthesis of the proposed structure of this compound, regioselective bromination of an anthraquinone intermediate and a highly diastereoselective alkylation of an enantiomerically pure dioxolanone were key steps in controlling the selectivity. researchgate.netresearchgate.netnih.gov

Regiocontrol in Diels-Alder cycloadditions involving juglone-based dienophiles has been studied, highlighting the influence of substituents and hydrogen bonding on the reaction outcome. nih.gov For instance, the presence of a strong internal hydrogen bond in juglone can render specific carbons more electrophilic, influencing the regiochemistry of the cycloaddition with nucleophilic dienes. nih.gov

Stereoselective glycosylation reactions have also been employed in the synthesis of related anthrapyran antibiotics like kidamycin (B1673636), demonstrating the importance of controlling the stereochemistry of appended sugar moieties. researchgate.net

Efficiency and General Applicability of Synthetic Routes

The reported synthetic approaches to this compound and related anthrapyran natural products aim for high yields and excellent selectivity, contributing to their efficiency. researchgate.netresearchgate.netnih.gov The synthetic route involving the Diels-Alder reaction of a bromonaphthoquinone and a substituted butadiene has been noted for its remarkable general applicability for the total synthesis of other anthrapyran natural products. researchgate.netresearchgate.netnih.gov Similarly, novel high-yielding strategies for the synthesis of 4H-anthra[1,2-b]pyran antibiotics have been developed, providing access to new antitumor agents and natural products like (S)-espicufolin. nih.govrsc.org

Synthetic Analogues and Derivatives of the Anthrapyran Core

The synthesis of analogues and derivatives of the anthrapyran core is important for exploring structure-activity relationships and developing new compounds with improved properties.

Design Principles for Structural Modification

Design principles for structural modification of anthrapyran antibiotics often involve altering the side chains and the substitution pattern on the anthrapyran core. For instance, modifications targeting the side chain epoxide of related compounds like mensacarcin (B1213613) have revealed correlations between cytotoxicity and the degree of oxidation in the side chain. researchgate.net Varying the lipophilicity by preparing derivatives with different unsaturated and phenyl groups attached to the naphthoquinone backbone has also been explored. researchgate.net

Another approach involves the introduction of different side chains through reactions like the nucleophilic addition of aryl lithium species onto aldehydes, followed by cyclization. researchgate.netnih.govrsc.org This allows for flexibility in incorporating various functional groups into the anthrapyran skeleton.

Development of Novel Anthrapyran Antibiotics and Related Scaffolds

Synthetic efforts have led to the development of novel anthrapyran antibiotics and related scaffolds. High-yielding strategies have provided access to new antitumor agents with significant activity. nih.govrsc.org The synthesis of racemic γ-indomycinone and kidamycinone has been achieved through Diels-Alder reactions. researchgate.net

Biological Activities and Mechanistic Investigations

Antimicrobial Activity Spectrum

Delta-Indomycinone and other pluramycins exhibit notable activity against various microorganisms. Their efficacy extends to both Gram-positive and Gram-negative bacteria, and the pluramycin class has also shown indications of antiviral properties.

Antibacterial Efficacy and Inhibition Zones

This compound has demonstrated antibacterial activity. Specifically, it has been reported to be active against Bacillus subtilis, a Gram-positive bacterium, with a minimum inhibitory concentration (MIC) of 100 µg/mL researchgate.net. While direct inhibition zone data for this compound is limited in the provided results, related compounds within the pluramycin or indomycinone class, such as wailupemycins A-C, have shown inhibition zones. For instance, wailupemycin C at a concentration of 1 mg/6mm disk showed an inhibition zone of 18mm against Staphylococcus aureus, and wailupemycin A at 0.1 mg/6mm disk showed an inhibition zone of 15mm against Escherichia coli researchgate.net.

| Compound | Microorganism | Metric | Value | Citation |

|---|---|---|---|---|

| This compound | Bacillus subtilis | MIC | 100 µg/mL | researchgate.net |

| Wailupemycin C | Staphylococcus aureus | Inhibition Zone | 18 mm (1 mg/disk) | researchgate.net |

| Wailupemycin A | Escherichia coli | Inhibition Zone | 15 mm (0.1 mg/disk) | researchgate.net |

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Pathogens

The pluramycin class of antibiotics, to which this compound belongs, is generally recognized for its broad-spectrum activity against a range of both Gram-positive and Gram-negative bacteria ontosight.ai. While this compound's activity against Bacillus subtilis (Gram-positive) is specifically reported researchgate.net, the activity of related compounds like wailupemycins against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) further supports the potential for broad-spectrum effects within this structural family researchgate.net. Other pluramycin-like antibiotics, such as altromycins, have also shown activity against Gram-positive bacteria, including Streptococci and Staphylococci nih.gov.

Antiviral Properties of Pluramycin Class Compounds

Indomycinones, as a group encompassing this compound, are generally reported to possess antiviral properties mdpi.comresearchgate.net. While specific data for this compound's antiviral activity is not detailed in the provided sources, the broader pluramycin class is indicated to potentially exhibit such effects, although these are noted as less well-characterized ontosight.ai. The polyketide class of secondary metabolites, which includes pluramycins, is known for a wide array of bioactivities, including antiviral effects nih.govresearchgate.net. Furthermore, research involving genetic engineering based on a Streptomyces species producing nogalamycin, a pluramycin, led to the development of a new antiviral agent, S 2502, which demonstrated activity against various viruses, including herpes simplex, influenza B, adeno, and cytomegalo viruses iscbindia.com.

Antineoplastic Activity (in vitro cellular models)

Members of the pluramycin family, including indomycinones, are recognized for their antineoplastic properties, which have been investigated using in vitro cellular models.

Cytotoxicity Against Cancer Cell Lines (e.g., A375, HepG2, HT29 for related compounds)

Indomycinones are generally stated to have anticancer properties mdpi.comresearchgate.net. The pluramycin class exhibits potent antitumor activity against various cancer cell lines researchgate.netsmolecule.comontosight.aiontosight.aiontosight.ainih.govwikipedia.org. Kidamycin (B1673636), a pluramycin, has shown activity against several cancer models, including Ehrlich ascites carcinoma, leukemia L1210, sarcoma-180, NF-sarcoma, and Yoshida sarcoma nih.gov. Derivatives of the pluramycin group have also demonstrated strong anti-tumor activity against cultured leukemia cell lines such as P388 and L1210 google.com. For example, 5',6'-dehydrokidamycin, a pluramycin derivative, inhibited the growth of cultured leukemia cell L1210 with an IC50 of 0.07 µg/ml google.com. Some pluramycin derivatives have shown potent antitumour effects against a range of cancer cell lines researchgate.net.

| Compound | Cancer Cell Line | Activity Metric | Value | Citation |

|---|---|---|---|---|

| Kidamycin (Pluramycin class) | Ehrlich ascites carcinoma | Activity Reported | Yes | nih.gov |

| Kidamycin (Pluramycin class) | Leukemia L1210 | Activity Reported | Yes | nih.gov |

| Kidamycin (Pluramycin class) | Sarcoma-180 | Activity Reported | Yes | nih.gov |

| Kidamycin (Pluramycin class) | NF-sarcoma | Activity Reported | Yes | nih.gov |

| Kidamycin (Pluramycin class) | Yoshida sarcoma | Activity Reported | Yes | nih.gov |

| Pluramycin Derivatives | Leukemia P388 | Strong Activity | Reported | google.com |

| 5',6'-dehydrokidamycin | Leukemia L1210 | IC50 | 0.07 µg/ml | google.com |

Mechanisms of Cytotoxic Action (e.g., DNA interaction, topoisomerase inhibition, as implied by pluramycin class)

The cytotoxic effects of pluramycins, including the presumed mechanisms for this compound, are primarily attributed to their interactions with DNA and their impact on nucleic acid synthesis. Pluramycins are known to intercalate into the DNA helix, a process where the planar aromatic core of the molecule inserts itself between the base pairs of DNA ontosight.aiontosight.aiwikipedia.orgnih.govmetu.edu.trpnas.orgresearchgate.net. This intercalation is often stabilized by interactions of the attached carbohydrate residues within both the major and minor grooves of the DNA helix nih.govmetu.edu.trresearchgate.net.

A key mechanistic aspect of pluramycins is their ability to alkylate DNA. This typically involves an epoxide-mediated electrophilic attack, commonly targeting the N7 position of guanine (B1146940) residues in the major groove wikipedia.orgnih.govmetu.edu.trpnas.orgresearchgate.netresearchgate.net. This covalent modification of DNA can lead to the formation of lesions and potentially single-strand breaks nih.gov.

Furthermore, pluramycins inhibit the biosynthesis of nucleic acids, affecting both DNA and RNA synthesis smolecule.comontosight.aiwikipedia.orgnih.govoup.comwikipedia.org. Pluramycin A, for instance, has been shown to disrupt protein synthesis by binding to ribosomal RNA and also interferes with DNA and RNA polymerases smolecule.comoup.com.

While some DNA-interacting agents exert their effects through topoisomerase inhibition, the relationship between pluramycins and topoisomerase II appears distinct. In contrast to compounds like psorospermin (B1195998) whose DNA alkylation is enhanced by topoisomerase II, pluramycin alkylation has been observed to be inhibited with increasing concentrations of topoisomerase II google.comnih.govresearchgate.net. This suggests a different mode of interaction with the topoisomerase II-DNA complex compared to some other anticancer agents. The sequence selectivity of pluramycins in DNA binding and alkylation appears to be influenced by the positioning of carbohydrate substituents and cooperative interactions within the DNA grooves researchgate.net.

Modulation of Specific Biological Pathways

Research into this compound and related compounds has provided insights into their interactions with molecular targets and the resulting cellular responses.

Interaction with Molecular Targets (e.g., PhzM for related compounds, general pharmacological targets)

While direct interaction studies of this compound with specific molecular targets like PhzM are not extensively detailed in the search results, related naphthoquinone derivatives have been investigated for their affinity towards PhzM, an enzyme crucial for pyocyanin (B1662382) biosynthesis in Pseudomonas aeruginosa researchgate.neteurekaselect.com. These studies on related structures highlight the potential for naphthoquinone-based compounds to act as binders to enzymes involved in bacterial virulence researchgate.neteurekaselect.com.

Furthermore, this compound has been explored in virtual screening studies as a potential inhibitor of acetylcholinesterase (AChE), an enzyme relevant to conditions like Alzheimer's disease mdpi.comnih.gov. In one virtual screening, this compound (referred to as Molecule 64) exhibited a lower docking score with AChE than the known inhibitor donepezil, suggesting a potentially stronger binding affinity in silico mdpi.com. Molecular docking studies indicated that the stability of this compound's interaction with AChE might be attributed to stacked interactions and hydrogen bonding with residues like TYR341 in the active site mdpi.com. TYR341 is known to play a central role in substrate transfer to the binding site in AChE mdpi.com. These findings suggest that this compound could be a hit molecule for further experimental investigation regarding AChE inhibition mdpi.com.

Insights into Cellular Response Mechanisms

The biological activities observed for this compound and other indomycinones imply interactions with cellular processes, although the precise mechanisms for this compound are still under investigation. As a member of the pluramycin class of antibiotics, which are known to possess antibacterial and antitumor properties, this compound is expected to exert its effects through mechanisms relevant to these activities mdpi.comresearchgate.net.

Studies on marine actinomycetes, the source of this compound, indicate their potential to produce secondary metabolites with diverse biological activities, including cytotoxicity and antimicrobial effects researchgate.netnih.govnih.govmdpi.comwiley-vch.de. These activities often stem from interactions with fundamental cellular processes in target organisms, such as DNA interaction, enzyme inhibition, or disruption of cell wall synthesis, depending on the specific compound and target.

Research on related naphthoquinone derivatives targeting PhzM suggests a mechanism involving the modulation of bacterial virulence factor production researchgate.neteurekaselect.com. The inhibition of enzymes like PhzM can impact cellular communication and the production of toxins in bacteria like P. aeruginosa researchgate.net.

The potential for this compound to inhibit AChE, as suggested by virtual screening, points towards a possible mechanism involving the modulation of neurotransmission, which is a key cellular process in the nervous system mdpi.comnih.gov.

Comparative Biological Studies with Structurally Related Compounds

Comparing the biological activities of this compound with structurally related compounds like gamma-Indomycinone (B1258804) and Nogalamycin analogues provides valuable insights into structure-activity relationships within the pluramycin class.

Activity Comparison with Gamma-Indomycinone and Nogalamycin Analogues

This compound has been reported to show antibacterial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 100 μg/mL nih.gov.

Gamma-Indomycinone, another pluramycin metabolite isolated from marine Streptomyces sp., is structurally related to this compound cardiff.ac.ukgeomar.de. Studies have compared the biological activity of analogues to gamma-Indomycinone, indicating the importance of structural features like sugars and dimeric structures for target recognition and engagement frontiersin.org.

Parimycin, a novel cytotoxic 2,3-dihydroquinizarin analogue of gamma-Indomycinone, has shown similar activity to this compound gwdguser.de. Parimycin demonstrated moderate activity against Bacillus subtilis, Streptomyces viridochromogenes, Staphylococcus aureus, and Escherichia coli at concentrations >20 µ g/disk gwdguser.de. It also exhibited antitumor activity against various human tumor cell lines with IC70 values ranging from 0.9 to 6.7 µg/ml gwdguser.de. This suggests that this compound may share some of these antibacterial and potential antitumor properties, although direct comparative data with specific MIC or IC70 values for this compound against the same panel of organisms and cell lines are not consistently available across the search results.

Nogalamycin is another anthracycline antibiotic structurally related to the indomycinones. Studies involving the synthesis of the DEF-ring system of Nogalamycin and its analogue Menogaril highlight the chemical relationship within this class of compounds researchgate.net. While direct comparative biological activity data between this compound and Nogalamycin or its specific analogues were not prominently featured in the search results, the shared structural scaffold suggests that they may interact with similar biological targets, such as DNA, which is a common mechanism for anthracycline antibiotics.

Structure-Related Differences in Biological Potency

The structural variations between this compound, gamma-Indomycinone, and Nogalamycin analogues are expected to contribute to differences in their biological potency and target specificity. The absolute configuration of stereocenters, such as at C-14 in indomycinones, has been determined by comparing spectroscopic data, like CD and optical rotation values, with synthetic and natural analogues researchgate.net. These subtle structural differences can significantly impact how the molecule interacts with biological macromolecules, influencing binding affinity, cellular uptake, and ultimately, biological activity.

While detailed structure-activity relationship studies specifically for this compound comparing a wide range of analogues were not found, the broader research on pluramycin antibiotics and related naphthoquinones indicates that even minor structural changes can lead to significant differences in biological outcomes frontiersin.orgmdpi-res.com.

Table 1: Biological Activities of this compound and Related Compounds

| Compound | Source | Activity Tested | Key Findings | Citation |

| This compound | Marine Streptomyces sp. | Antibacterial (Bacillus subtilis) | MIC: 100 μg/mL | nih.gov |

| This compound | Marine Streptomyces sp. | Potential Acetylcholinesterase Inhibition (in silico docking) | Lower docking score than donepezil; interacts with TYR341. | mdpi.comnih.gov |

| Parimycin | Streptomyces sp. isolate B8652 | Antibacterial (B. subtilis, S. viridochromogenes, S. aureus, E. coli) | Moderately active at >20 µ g/disk . | gwdguser.de |

| Parimycin | Streptomyces sp. isolate B8652 | Antitumor (Human tumor cell lines) | IC70 values ranging from 0.9 to 6.7 µg/ml. | gwdguser.de |

| Related Naphthoquinone Derivatives | Synthetic/Other | PhzM binding (P. aeruginosa) | Micromolar affinity ligands for PhzM; SAR analysis performed. | researchgate.neteurekaselect.com |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity

Understanding which parts of the delta-Indomycinone molecule are essential for its biological activity is the primary goal of SAR studies. This involves systematically modifying the structure and evaluating the impact on activity. The core anthrapyran skeleton and its attached side chains, along with their specific spatial arrangements (stereochemistry), are key areas of investigation.

Impact of Anthrapyran Skeleton Modifications

The anthrapyran skeleton forms the central polycyclic framework of this compound. Modifications to this core structure can significantly influence biological activity. Research on related quinone systems, such as naphthoquinones and anthraquinones, provides insights into the likely impact of changes to the this compound scaffold. For instance, modifications to the benzenoid or quinoid rings in naphthoquinones can alter their spectroscopic properties and biological interactions. nih.gov Accessing the anthraquinone (B42736) skeleton is a common strategy in the synthesis of naturally occurring anthraquinone antibiotics, highlighting its importance as a building block. Studies on tetrahydroanthra-γ-pyrone compounds, structurally akin to this compound, have also explored how the core skeleton influences activity.

Role of Side Chains and Stereochemistry

The side chains attached to the anthrapyran skeleton, as well as the stereochemistry (the three-dimensional arrangement of atoms) at chiral centers, play a critical role in the biological activity of this compound and related compounds. For tetrahydroanthra-γ-pyrone antibiotics like shellmycins, the stereochemistry of the side chains is remarkably important for their antibiotic and anticancer activities. Synthetic strategies for this compound involve highly diastereoselective alkylation steps to introduce the side chain with the correct stereochemistry. Determining the absolute and relative configurations of stereogenic centers, often through techniques like single-crystal X-ray diffraction and spectroscopic analysis (e.g., ECD spectra), is vital for understanding the structural basis of activity.

Rational Design Strategies for Modulating Biological Responses

SAR information provides the basis for rationally designing and synthesizing this compound analogs with modulated biological responses. This involves targeted synthesis of specific derivatives and the application of computational methods to predict and understand structure-activity relationships.

Targeted Synthesis for SAR Derivations

Targeted synthesis is a fundamental approach in SAR studies. By designing and executing synthetic routes to produce specific structural modifications of this compound, researchers can probe the contribution of different functional groups, substituents, and stereochemical features to biological activity. The total synthesis of this compound itself involves key steps such as Diels-Alder reactions to form the anthraquinone core and diastereoselective alkylation to install the side chain. These synthetic methodologies can be adapted to create a library of analogs with variations in the anthrapyran skeleton, side chain structure, length, and functionalization, as well as stereochemistry. This systematic variation allows for the correlation of structural changes with observed biological effects.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods provide detailed information about the structural features and functional groups present in a molecule. For delta-Indomycinone, these techniques have been instrumental in determining its intricate chemical structure.

Advanced NMR Experiments (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the connectivity and spatial arrangement of atoms within a molecule. While one-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) NMR experiments offer enhanced resolution and reveal correlations between nuclei, which is particularly valuable for complex natural products. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are commonly employed in natural product structure elucidation to establish proton-proton couplings and proton-carbon connectivities across one or multiple bonds nih.gov.

Spectroscopic evidence, including NMR, was utilized in the structure determination of this compound. NMR spectroscopy has also been applied to validate the structures of related anthraquinones isolated from marine Streptomyces. Although specific detailed NMR data (e.g., chemical shifts, coupling constants, or 2D correlation maps) for this compound were not available in the consulted literature snippets, the reported use of NMR indicates its critical role in confirming the structural assignment of this compound.

Mass Spectrometry Techniques (e.g., HR-MS, tandem MS)

Mass Spectrometry (MS) provides information regarding the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and structural subunits. High-Resolution Mass Spectrometry (HR-MS) allows for the precise determination of the molecular mass, which can be used to calculate the elemental formula. Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of selected ions and the analysis of the resulting fragment ions, providing detailed structural information.

Mass spectrometry techniques, including HR-ESI-MS and LC-MS/MS, have been employed in the analysis and dereplication of compounds isolated from Streptomyces species, the source organism of this compound. These methods are valuable for identifying known compounds by comparing their fragmentation patterns to databases and for obtaining structural insights into novel metabolites. The application of MS in the study of this compound would have been crucial for confirming its molecular weight and gaining insights into its substructures through fragmentation analysis.

Chiroptical Spectroscopy (CD) and X-ray Diffraction for Chiral Compounds

For chiral natural products, Chiroptical Spectroscopy, such as Circular Dichroism (CD), can provide information about the absolute configuration and conformation of the molecule in solution. X-ray Diffraction, on the other hand, can provide a definitive three-dimensional structure, including absolute configuration, if a suitable crystal of the compound can be obtained.

X-ray diffraction was specifically utilized in the structure determination of this compound. This indicates that crystalline material was obtained, allowing for a precise determination of its solid-state structure. While the chirality of this compound is implied by its complex natural product structure, specific details regarding CD analysis were not found in the provided snippets. However, X-ray diffraction data would provide conclusive evidence of its absolute stereochemistry if the crystal structure allowed for it.

Chromatographic and Bioautographic Assays for Activity Screening

Chromatographic techniques are essential for the separation and purification of natural products from complex mixtures, such as microbial extracts. Coupling these techniques with detection systems and biological assays allows for the targeted isolation and screening of active compounds.

High-Performance Liquid Chromatography (HPLC) coupled with Detection Systems

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components in a mixture based on their differential interactions with a stationary phase and a mobile phase. HPLC is invaluable in natural product research for purifying target compounds and analyzing the composition of extracts. HPLC systems are often coupled with various detection systems, such as UV/VIS detectors, which monitor the absorbance of compounds at specific wavelengths, or with mass spectrometers (HPLC-MS or LC-MS) for online separation and structural information.

HPLC has been employed for the analysis of metabolite profiles from Micromonospora strains, another genus of actinomycetes known for producing bioactive substances. LC-MS/MS analysis has also been used to detect antibacterial compounds in extracts from Streptomyces species. These applications highlight the importance of HPLC, particularly when coupled with sensitive detectors like MS, in the process of isolating and identifying bioactive compounds like this compound from microbial sources.

Bioautographic Chromatography for Direct Activity Mapping

Bioautographic chromatography is a technique that combines chromatographic separation with a biological assay to directly visualize the biological activity of compounds separated on a chromatogram. In this method, after chromatographic separation (e.g., on a Thin Layer Chromatography plate), the chromatogram is overlaid with a layer of agar (B569324) inoculated with a test microorganism. Following incubation, areas on the chromatogram where compounds inhibit the growth of the microorganism appear as clear zones (inhibition zones) against a background of microbial growth. This allows for the direct correlation of a compound's position on the chromatogram with its biological activity.

Based on the available search results, while this compound is recognized as a marine natural product and a member of the pluramycin class of antibiotics, and is included in databases used for computational screening studies nih.gov, the detailed computational chemistry findings presented in the provided snippets focus on other compounds identified through these screening processes, rather than providing specific computational data (such as detailed docking scores, interaction analyses, or molecular dynamics simulations) for this compound itself.

The search results describe the methodologies of computational studies, including molecular docking, molecular dynamics simulations, pharmacophore modeling, and virtual screening, as applied to large databases of marine natural products to identify potential drug candidates, such as acetylcholinesterase inhibitors nih.gov. These studies demonstrate the application of these techniques in the field, and this compound is mentioned in the context of being a compound present in such databases nih.gov. However, the specific outcomes of applying these computational methods to this compound with detailed results are not provided within the search snippets.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the computational chemistry of this compound, structured around the specified outline sections (7.3, 7.3.1, 7.3.2), based on the information retrieved. The detailed research findings available pertain to other compounds identified through the virtual screening process that utilized databases containing this compound.

A search for the PubChem CID specifically for "this compound" did not yield a direct result, although a PubChem entry for "gamma-Indomycinone" (CID 16658755) was found.

Due to the lack of specific computational chemistry data for this compound in the provided search results, the requested article focusing solely on this aspect cannot be generated according to the strict instructions and outline.

Future Research Perspectives and Methodological Advancements

Resolution of Remaining Structural Ambiguities

While the proposed structure of delta-Indomycinone has been established and its total synthesis accomplished nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comeurekaselect.com, future research should aim to definitively resolve any remaining subtle structural ambiguities, particularly concerning stereochemistry at specific centers. Advanced spectroscopic techniques, such as high-field NMR and potentially X-ray crystallography of this compound or a stable derivative, would be crucial. researchgate.net Chiral synthesis and analysis could also provide confirmation of the absolute configuration, building upon work done for related compounds like gamma-indomycinone (B1258804) sci-hub.se.

Conceptual Data Table: Resolving Structural Ambiguities

| Research Area | Methodological Approach | Type of Data Generated | Expected Outcome |

| Structural Confirmation | High-field NMR, X-ray Crystallography | Detailed coupling constants, NOE data, electron density maps | Precise bond lengths, angles, and spatial arrangement |

| Stereochemical Assignment | Chiral Synthesis, Vibrational Circular Dichroism (VCD) | Enantiomeric excess, spectral data sensitive to chirality | Confirmation of absolute and relative stereochemistry |

Comprehensive Elucidation of Biosynthetic Pathways and Enzymology

Understanding the complete biosynthetic pathway of this compound is essential for potential genetic engineering and optimized production. While some insights into the biosynthesis of related pluramycins like kidamycin (B1673636) and hedamycin (B78663) exist, the specific enzymatic machinery for this compound requires detailed characterization. frontiersin.orgfrontiersin.orgmdpi.com Future studies should focus on identifying and characterizing all genes within the this compound biosynthetic gene cluster (BGC). frontiersin.orgfrontiersin.org This would involve gene knockout studies, in vitro enzymatic assays with purified proteins, and potentially isotopic labeling experiments to trace the incorporation of precursors. frontiersin.orgfrontiersin.orgnih.govnih.gov Elucidating the function of specific enzymes, particularly those involved in the formation of the anthrapyranone core and any unique modifications, is a key priority. frontiersin.orgmdpi.comacs.org

Conceptual Data Table: Biosynthetic Pathway Elucidation

| Research Area | Methodological Approach | Type of Data Generated | Expected Outcome |

| BGC Identification | Genome Sequencing, Bioinformatics Analysis | Gene sequences, predicted protein functions | Identification of all putative biosynthetic genes |

| Enzyme Function | Gene Knockouts, Protein Expression & Purification, In vitro Assays | Metabolite profiles of mutants, enzyme kinetic parameters | Assignment of specific enzymatic steps to genes/proteins |

| Pathway Intermediates | Isotopic Labeling, LC-MS/MS Analysis | Detection and identification of labeled intermediates | Mapping the sequence of reactions in the biosynthetic route |

Deeper Mechanistic Characterization at Molecular and Cellular Levels

The precise molecular and cellular mechanisms by which this compound exerts its biological effects are not fully understood. Future research should aim to comprehensively characterize its interactions with potential cellular targets. This could involve a range of techniques, including target identification studies using pull-down assays or activity-based protein profiling, detailed kinetic studies of enzyme inhibition, and analysis of cellular responses using techniques like microscopy and flow cytometry. mdpi.comasm.org Understanding how the compound interacts with DNA or other macromolecules, as suggested by its classification as a pluramycin, is particularly important. mdpi.comjst.go.jp Studies could also explore its effects on essential bacterial processes beyond DNA interaction, such as cell wall synthesis or membrane integrity, if initial bioactivity screening indicates such effects. asm.orgnih.govacs.org

Conceptual Data Table: Mechanistic Characterization

| Research Area | Methodological Approach | Type of Data Generated | Expected Outcome |

| Target Identification | Pull-down Assays, Activity-Based Protein Profiling, Thermal Shift Assays | Identification of interacting proteins/macromolecules by mass spectrometry | Identification of direct molecular targets |

| Interaction Kinetics | Enzyme Inhibition Assays, Binding Assays (e.g., SPR) | IC50, Ki values, binding constants | Quantitative understanding of target interaction affinity and potency |

| Cellular Effects | Microscopy, Flow Cytometry, Gene Expression Profiling | Morphological changes, cell cycle effects, changes in protein/RNA levels | Elucidation of cellular pathways affected by this compound |

Exploration of Novel Bioactivities and Pharmacological Targets

While this compound is known as an antibiotic ijlsci.inresearchgate.net, further exploration of its potential bioactivities is warranted. Given the diverse activities of related marine natural products, future research could investigate its effects against a broader spectrum of pathogens, including drug-resistant strains. ijlsci.inasm.orgcardiff.ac.ukgoogle.com Additionally, exploring non-antibiotic activities, such as anticancer, antiviral, or enzyme inhibition properties, could reveal new therapeutic applications. researchgate.netmdpi.comsci-hub.semdpi.comebin.pubresearchgate.net High-throughput screening against various biological targets and disease models would be valuable in this exploration. cardiff.ac.uk

Conceptual Data Table: Exploration of Novel Bioactivities

| Research Area | Methodological Approach | Type of Data Generated | Expected Outcome |

| Antimicrobial Screening | Broth Microdilution (MIC), Zone Inhibition Assays | Minimal Inhibitory Concentration (MIC), zone size | Identification of susceptible microbial strains |

| Anticancer Screening | Cell Viability Assays (e.g., MTT), Apoptosis Assays | IC50 values, markers of cell death | Identification of cytotoxic effects on cancer cell lines |

| Enzyme Inhibition Screening | High-throughput Enzyme Assays | Inhibition percentages, IC50 values | Identification of enzymes inhibited by this compound |

Development of Chemoenzymatic and Synthetic Biology Approaches for Production

The isolation of natural products from their original sources can often yield limited quantities monash.edu. Future research should focus on developing efficient chemoenzymatic or synthetic biology strategies for the sustainable production of this compound and its analogs. nih.govnih.govmonash.edumdpi.comnih.gov Chemoenzymatic approaches could leverage key biosynthetic enzymes for specific, difficult chemical transformations within a synthetic route. monash.edumdpi.comnih.gov Synthetic biology could involve engineering heterologous hosts, such as E. coli or other amenable microorganisms, with the this compound BGC or optimized pathways for improved yield and scalability. nih.govnih.gov This would require detailed knowledge of the biosynthetic enzymes and their substrates. frontiersin.orgfrontiersin.org

Conceptual Data Table: Chemoenzymatic and Synthetic Biology Production

| Research Area | Methodological Approach | Type of Data Generated | Expected Outcome |

| Chemoenzymatic Synthesis | Enzyme Identification & Characterization, Reaction Optimization | Enzyme activity data, reaction yields, product purity | Efficient synthesis routes combining chemical and enzymatic steps |

| Synthetic Biology | BGC Cloning & Expression, Pathway Engineering, Fermentation Optimization | Gene expression levels, metabolite titers, fermentation parameters | Scalable and cost-effective production in engineered hosts |

Strategies for Addressing Resistance Mechanisms at a Fundamental Level

As with many antibiotics, the potential for resistance development against this compound exists. Future research should proactively investigate potential resistance mechanisms. nih.govresearchgate.netresearchgate.net This could involve studying how bacteria might develop resistance in laboratory settings through serial passage experiments and then using genetic and biochemical approaches to identify the underlying mechanisms. nih.gov Understanding these mechanisms at a fundamental level will be crucial for designing strategies to mitigate resistance, such as developing modified analogs less susceptible to inactivation or efflux, or identifying combination therapies.

Conceptual Data Table: Addressing Resistance Mechanisms

| Research Area | Methodological Approach | Type of Data Generated | Expected Outcome |

| Resistance Mechanism ID | Serial Passage Experiments, Genome Sequencing of Resistant Strains, Gene Expression Analysis | Minimum Inhibitory Concentration (MIC) changes, gene mutations, changes in RNA/protein levels | Identification of genetic and molecular basis of resistance |

| Resistance Mitigation | Structure-Activity Relationship Studies, Combination Therapy Testing | Efficacy of analogs against resistant strains, synergistic effects with other compounds | Design of improved compounds or treatment strategies to overcome resistance |

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Discovery and Mechanistic Studies

The application of 'omics' technologies will be increasingly valuable in future this compound research. Genomics can facilitate the identification and analysis of the BGC in producing organisms and aid in identifying resistance genes in resistant strains. frontiersin.orgdokumen.pub Proteomics can help identify proteins involved in biosynthesis, transport, or those that interact with this compound within a cell. dokumen.pub Metabolomics can provide a global view of metabolic changes in producing organisms or in target cells treated with this compound, potentially revealing pathway intermediates or off-target effects. dokumen.pub Integrating data from these different omics layers will provide a more holistic understanding of this compound biology.

Conceptual Data Table: Application of Omics Technologies

Q & A

Q. How should researchers address discrepancies between this compound’s reported bioactivity and newly generated data?

- Methodological Answer : Conduct a systematic literature review using PRISMA guidelines to identify confounding variables (e.g., assay conditions, cell passage numbers). Perform meta-analysis (RevMan, MetaLab) to quantify heterogeneity. Replicate key studies under standardized conditions and publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.